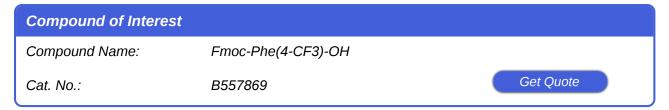


# An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine (**Fmoc-Phe(4-CF3)-OH**), a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group on the phenylalanine side chain offers unique properties, such as increased metabolic stability and altered binding affinities, making it a valuable building block in the design of novel peptide therapeutics.[1]

# **Physicochemical and Identification Properties**

**Fmoc-Phe(4-CF3)-OH** is a white, solid powder used as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key identifiers and physicochemical properties are summarized below.



Property	Value	Reference(s)
IUPAC Name	(2S)-2-{[(9H-Fluoren-9- yl)methoxy]carbonylamino}-3- [4- (trifluoromethyl)phenyl]propano ic acid	[3]
Synonyms	N-Fmoc-4-(Trifluoromethyl)-L- phenylalanine	[3]
CAS Number	247113-86-6	[3]
Molecular Formula	C25H20F3NO4	[3]
Molecular Weight	455.43 g/mol	[2]
Appearance	White powder	[1]
Purity (by HPLC)	≥97%	
Optical Activity	$[\alpha]/D -37\pm 2^{\circ}, c = 1 \text{ in DMF}$	
InChI Key	YMEGJWTUWMVZPD- QFIPXVFZSA-N	
SMILES String	O=C(O)INVALID-LINK CC4=CC=C(C(F)(F)F)C=C4	

## **Material Safety and Handling**

While some safety data sheets indicate no known OSHA hazards, it is imperative to handle this compound with the care due to all laboratory chemicals.[3] Appropriate personal protective equipment (PPE) should always be used.



Safety & Handling Parameter	Guideline	Reference(s)
GHS Classification	Not uniformly classified; some sources indicate no significant hazards. WGK 3 (highly hazardous to water).	[3]
Personal Protective Equipment	Eyeshields, chemical-resistant gloves, and a Type N95 (US) dust mask.	
Handling	Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Avoid contact with skin and eyes. Provide appropriate exhaust ventilation where dust is formed.	[3][4]
Storage	Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.	[3]
Stability	Stable under recommended storage conditions.	[3]
Incompatible Materials	Strong oxidizing agents, strong acids.	[3]
Hazardous Decomposition	Under fire conditions, may decompose to form oxides of carbon (CO, CO <sub>2</sub> ), nitrogen oxides (NOx), and hydrogen fluoride gas (HF).	[3]
Spill Response	Small Spill: Sweep up material and place it in a suitable, closed container for disposal. Large Spill: Sweep up and	[3]



shovel into suitable containers for disposal.

# **Experimental Protocols: Application in Peptide Synthesis**

**Fmoc-Phe(4-CF3)-OH** is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). [5] The following is a detailed protocol for the manual coupling of this amino acid to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

- 3.1 Materials and Reagents
- Peptide synthesis vessel
- Fmoc-Phe(4-CF3)-OH
- Peptide-resin with a free N-terminal amine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Activating agents: e.g., TBTU (or HATU) and a base such as N,N-Diisopropylethylamine (DIPEA) or Collidine.[6]
- Dichloromethane (DCM)
- 3.2 Protocol Steps
- Resin Preparation:
  - Ensure the peptide-resin has been fully deprotected at the N-terminus (a free amine is present). This is typically confirmed with a positive Kaiser test.
  - Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the previous deprotection step.[7]



#### · Amino Acid Activation:

- In a separate vial, dissolve Fmoc-Phe(4-CF3)-OH (3 equivalents relative to resin loading capacity) and TBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution.
- Allow the mixture to pre-activate for 3-8 minutes at room temperature.[6] Note: For hindered couplings, HATU may be a more potent activating reagent.[6]

#### Coupling Reaction:

- Drain the DMF from the washed peptide-resin.
- Immediately add the activated Fmoc-Phe(4-CF3)-OH solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.

#### Washing:

- Once the coupling is complete, drain the reaction solution from the vessel.
- Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
  - DMF (3-5 times)
  - DCM (3 times)
  - DMF (3 times)
- Fmoc Deprotection (for subsequent coupling):
  - To continue chain elongation, the Fmoc group must be removed.
  - Add a 20% piperidine in DMF (v/v) solution to the resin and agitate for 3 minutes.[8]



- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.
- Drain the deprotection solution and wash the resin thoroughly as described in Step 4 to prepare for the next coupling cycle.

## **Visualized Workflows and Relationships**

Diagrams generated using Graphviz provide clear visual representations of the experimental and safety workflows associated with **Fmoc-Phe(4-CF3)-OH**.

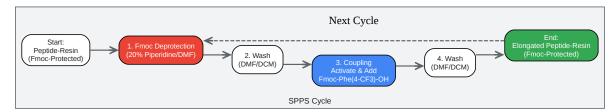


Figure 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

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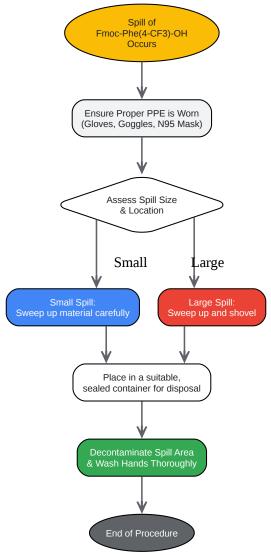


Figure 2: Workflow for Handling an Accidental Spill

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Figure 2: Workflow for Handling an Accidental Spill

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